molecular formula C11H16ClNO B2877507 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride CAS No. 1993320-17-4

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride

Cat. No. B2877507
CAS RN: 1993320-17-4
M. Wt: 213.71
InChI Key: JGWNQBJHQSAGJX-UHFFFAOYSA-N
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Description

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride, commonly known as SKF-82958, is a synthetic compound that belongs to the class of benzazepines. It is widely used in scientific research for its unique pharmacological properties.

Scientific Research Applications

Novel Synthesis Techniques

A new synthesis approach for aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines, including 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, has been outlined. This method involves chloromethylation of phenethylamines, cyanide reactions, hydrolysis, and thermal cyclization to yield lactams, which are then reduced to furnish the substituted benzazepines (Pecherer, Sunbury, & Brossi, 1972).

Structural Analogues Synthesis

Research on the synthesis of structural analogues to 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one provides insights into related compounds' synthesis. These analogues were derived from methyl 4,5-dimethoxyanthranilate, indicating a potential pathway for synthesizing related 2,3,4,5-tetrahydro-1-benzazepine compounds (Carpenter, Peesapati, & Proctor, 1979).

Pharmacological Applications

A study focused on the synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists for N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. These compounds were synthesized via a Schmidt reaction followed by demethylation, showing potential pharmacological applications for related 2,3,4,5-tetrahydro-1H-2-benzazepine compounds (Guzikowski et al., 1997).

Dopaminergic Activity

Another study explored the dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which were synthesized and evaluated as agonists for central and peripheral dopamine receptors. This indicates potential dopaminergic applications for compounds like 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride (Pfeiffer et al., 1982).

properties

IUPAC Name

6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-6-2-4-9-8-12-7-3-5-10(9)11;/h2,4,6,12H,3,5,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWNQBJHQSAGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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